4-Bromo-2-fluoro-3-nitrophenylboronic acid
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Overview
Description
4-Bromo-2-fluoro-3-nitrophenylboronic acid is a versatile organoboron compound known for its utility in organic synthesis, particularly in cross-coupling reactions. This compound features a bromo, fluoro, and nitro group on a phenyl ring, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-fluoro-3-nitrophenylboronic acid typically involves the bromination and nitration of 2-fluorophenylboronic acid. The reaction conditions require careful control of temperature and the use of specific reagents to ensure the selective introduction of the bromo and nitro groups.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that includes the initial formation of the boronic acid core, followed by halogenation and nitration steps. The process is optimized for large-scale production, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-fluoro-3-nitrophenylboronic acid undergoes various chemical reactions, including Suzuki-Miyaura cross-coupling, oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts and boronic acids are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles and electrophiles under specific conditions.
Major Products Formed:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitro-substituted compounds.
Scientific Research Applications
4-Bromo-2-fluoro-3-nitrophenylboronic acid is widely used in scientific research due to its reactivity and versatility. It is employed in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Its applications include:
Chemistry: As a reagent in cross-coupling reactions to create complex organic molecules.
Biology: In the development of bioactive compounds and probes for biological studies.
Medicine: In the synthesis of drug candidates and intermediates.
Industry: In the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through its ability to form stable boronic esters and participate in cross-coupling reactions. The molecular targets and pathways involved include the formation of carbon-carbon bonds and the activation of various functional groups.
Comparison with Similar Compounds
4-Bromo-2-fluoro-3-nitrophenylboronic acid is unique due to its combination of halogen and nitro groups on the phenyl ring. Similar compounds include:
4-Fluoro-3-nitrophenylboronic acid: Lacks the bromo group.
4-Bromo-2-fluorophenylboronic acid: Lacks the nitro group.
3-Nitrophenylboronic acid: Lacks both the fluoro and bromo groups.
These compounds differ in their reactivity and applications, with this compound offering a broader range of chemical transformations due to its unique substitution pattern.
Properties
IUPAC Name |
(4-bromo-2-fluoro-3-nitrophenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrFNO4/c8-4-2-1-3(7(11)12)5(9)6(4)10(13)14/h1-2,11-12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVZFSKMKFZRKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Br)[N+](=O)[O-])F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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